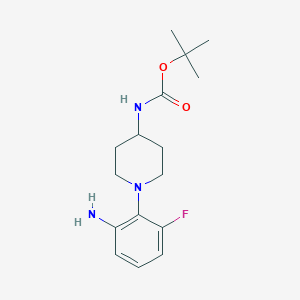

tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative featuring a 2-amino-6-fluorophenyl substituent on the piperidine nitrogen. This compound is structurally characterized by:

- A tert-butyloxycarbonyl (Boc) protecting group on the piperidine ring’s 4-position.

- A 2-amino-6-fluorophenyl moiety attached to the piperidine nitrogen, contributing to its electronic and steric profile.

The compound is commercially available as a high-purity product (Ref: 10-F063720) from suppliers like CymitQuimica .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(2-amino-6-fluorophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-7-9-20(10-8-11)14-12(17)5-4-6-13(14)18/h4-6,11H,7-10,18H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAXIPXMXJWFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151071 | |

| Record name | 1,1-Dimethylethyl N-[1-(2-amino-6-fluorophenyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-35-6 | |

| Record name | 1,1-Dimethylethyl N-[1-(2-amino-6-fluorophenyl)-4-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(2-amino-6-fluorophenyl)-4-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Amino Group: The amino group is introduced through an amination reaction.

Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorophenyl groups.

Hydrolysis: Hydrolysis of the carbamate group can be achieved under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .

Protecting Group Variations: The Boc group in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA at 0°C) . In contrast, acetylated derivatives (e.g., 1-(4-aminopiperidin-1-yl)ethanone) require alternative deprotection strategies .

Functional Group Modifications :

Key Observations:

- Nucleophilic Substitution: The target compound and its chlorinated analogue both utilize K₂CO₃ in acetone for benzylation, but differ in the electrophile (2-amino-6-fluorophenyl vs. 2-chlorobenzyl) .

- Deprotection Strategies : Boc removal in the target compound requires TFA, whereas acetylated derivatives are synthesized via direct acylation post-Boc deprotection .

Physicochemical and Functional Properties

- Solubility: The amino group in the target compound enhances water solubility compared to halogenated analogues (e.g., 2-chlorobenzyl derivative) .

- Stability : The Boc group improves stability during storage and handling, whereas acetylated derivatives may exhibit lower thermal stability .

Biological Activity

tert-Butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate is a chemical compound classified as a piperidine derivative. It features a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperidine ring, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C16H24FN3O2

- CAS Number : 1233952-35-6

- Molecular Weight : 307.38 g/mol

The biological activity of tert-butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, influencing pathways relevant to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of piperidine have been reported to exhibit cytotoxic effects against various cancer cell lines.

- A comparative study highlighted that certain piperidine derivatives demonstrated significant activity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells, suggesting potential anticancer applications for related compounds .

- Enzyme Inhibition :

-

Neuroprotective Effects :

- Preliminary data suggest that similar compounds may exhibit neuroprotective properties by modulating pathways associated with neurodegeneration. The interaction with receptors in the central nervous system could lead to therapeutic effects for neurological disorders.

Comparative Analysis

A comparison of tert-butyl 1-(2-amino-6-fluorophenyl)piperidin-4-ylcarbamate with structurally related compounds reveals differences in biological activity:

| Compound Name | Key Differences | Notable Activity |

|---|---|---|

| tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate | Fluorine position | Enhanced cytotoxicity against specific cancer cell lines |

| tert-Butyl 1-(2-amino-6-chlorophenyl)piperidin-4-ylcarbamate | Chlorine instead of fluorine | Variable enzyme inhibition potency |

| tert-Butyl 1-(2-amino-6-methylphenyl)piperidin-4-ylcarbamate | Methyl group instead of fluorine | Reduced biological activity compared to fluorinated analogs |

Case Studies

Research has documented the synthesis and evaluation of related compounds:

- Synthesis and Anticancer Evaluation :

- Neuroprotective Studies :

Q & A

Basic Research Question

- Solubility : The tert-butyl group may reduce aqueous solubility; use DMSO stocks (<10% v/v) to avoid solvent interference .

- Metabolic Stability : Test in liver microsome assays to assess susceptibility to cytochrome P450 enzymes .

- Fluorine Effects : F-NMR can track metabolic defluorination or bioaccumulation .

How do structural modifications (e.g., replacing fluorine) impact bioactivity?

Advanced Research Question

Fluorine’s electronegativity and steric effects influence target binding:

- SAR Studies : Synthesize analogs with Cl, Br, or H at the 6-fluoro position and compare IC values in enzyme assays .

- Computational Docking : Analyze how fluorine’s van der Waals radius affects ligand-receptor complementarity .

- Proteomics : Identify off-target interactions via affinity pull-down assays with fluorinated probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.